8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8
Description
Properties
IUPAC Name |
8-(4-bromo-1,1,2,2,3,3,4,4-octadeuteriobutyl)-8-azaspiro[4.5]decane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO2/c14-7-3-4-8-15-11(16)9-13(10-12(15)17)5-1-2-6-13/h1-10H2/i3D2,4D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCVFKSWYYHXMA-IFBDEUHTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])N1C(=O)CC2(CCCC2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates.
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Base Influence : Sodium hydride provides superior deprotonation of the spirodecane-dione’s nitrogen compared to weaker bases, ensuring higher yields.
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Temperature Control : Maintaining the reaction at 10–20°C minimizes side reactions, such as over-alkylation or solvent decomposition.
The general reaction scheme is:
Deuterium Incorporation Strategies
Deuteration at the butyl chain is achieved using 1,4-dibromobutane-d8, where all eight hydrogen atoms in the butyl group are replaced with deuterium. This isotopic labeling requires stringent anhydrous conditions to prevent proton-deuterium exchange.
Synthesis of 1,4-Dibromobutane-d8
While explicit details are scarce, analogous deuterated alkyl halides are typically prepared via catalytic deuteration of 1,3-butadiene followed by bromination. Alternative routes involve H/D exchange reactions using deuterated solvents (e.g., DO) under acidic or basic conditions.
Purification and Characterization
Isolation Techniques
Analytical Validation
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NMR Spectroscopy : H NMR confirms deuterium incorporation by the absence of proton signals in the butyl chain.
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Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 310.26 (CHDBrNO).
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
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Isotopic Purity : Trace proton contamination may occur during handling. Using deuterated solvents (e.g., CDCl) and inert atmospheres (N/Ar) mitigates this.
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Reaction Scalability : Large-scale reactions risk thermal runaway. Gradual addition of 1,4-dibromobutane-d8 and temperature monitoring are critical .
Chemical Reactions Analysis
Types of Reactions
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 can undergo various chemical reactions, including:
Substitution Reactions: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups present.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation can produce carboxylic acids .
Scientific Research Applications
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Material Science: The compound’s spirocyclic structure can be utilized in the development of new materials with unique properties, such as optical materials and sensors.
Mechanism of Action
The mechanism of action of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Buspirone (8-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione)
- Structural Differences : Buspirone replaces the bromine atom in the bromobutyl compound with a 4-(2-pyrimidinyl)piperazinyl group .
- Pharmacological Role : Unlike the bromobutyl compound (a synthetic intermediate), buspirone is a clinically used anxiolytic acting as a partial agonist at 5-HT1A receptors .
- Synthetic Relevance : The bromobutyl compound serves as a precursor in buspirone synthesis, where nucleophilic substitution replaces bromine with piperazine .
BMY 7378 (8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione)
- Structural Differences : BMY 7378 has a shorter ethyl linker and a 2-methoxyphenyl-piperazinyl group instead of bromobutyl .
- Pharmacological Role: BMY 7378 is a selective α1D-adrenoceptor antagonist (pKi: 9.4 for human α1D) and a 5-HT1A partial agonist, highlighting how side-chain modifications dictate receptor specificity .
- Synthetic Pathway: Prepared via reductive amination and sulfonamide coupling, contrasting with the Mitsunobu reaction used for the bromobutyl compound .
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione
Binospirone Hydrochloride (8-[2-(1,4-Benzodioxan-2-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione)
Structure-Activity Relationships (SAR)
- Alkyl Chain Length : Bromobutyl (C4) vs. ethyl (C2) in BMY 7378 affects receptor binding kinetics and selectivity .
- Substituent Effects : Bromine’s leaving-group ability facilitates synthetic versatility, while arylpiperazinyl groups (e.g., in buspirone) confer receptor affinity .
Data Tables
Table 1. Key Structural and Pharmacological Comparisons
| Compound Name | Substituent | CAS Number | Primary Use/Activity | Receptor Targets |
|---|---|---|---|---|
| 8-(4-Bromobutyl)-8-azaspiro[...]-dione | 4-Bromobutyl | 80827-62-9 | Synthetic intermediate | N/A |
| Buspirone | 4-(2-Pyrimidinyl)piperazinyl-butyl | 36505-84-7 | Anxiolytic (5-HT1A partial agonist) | 5-HT1A |
| BMY 7378 | 2-(2-Methoxyphenyl-piperazinyl)ethyl | 195615-28-6 | α1D-Adrenoceptor antagonist | α1D, 5-HT1A |
| 8-(4-Chlorobutyl)-8-azaspiro[...]-dione | 4-Chlorobutyl | 21098-11-3 | Synthetic intermediate | N/A |
Biological Activity
8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8, also known as Buspirone EP Impurity M, is a compound of interest in pharmacological research, particularly due to its structural similarity to buspirone, an anxiolytic medication. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications based on current literature.
- Molecular Formula : C13H20BrNO2
- Molecular Weight : 302.21 g/mol
- CAS Number : 80827-62-9
- Appearance : Clear colorless oil
- Solubility : Slightly soluble in DMSO and methanol
| Property | Value |
|---|---|
| Molecular Formula | C13H20BrNO2 |
| Molecular Weight | 302.21 g/mol |
| CAS Number | 80827-62-9 |
| Appearance | Clear Colorless Oil |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
The biological activity of this compound is primarily linked to its interaction with serotonin receptors. It is structurally related to buspirone, which acts as a partial agonist at the 5-HT1A serotonin receptor. This receptor activity is crucial for its anxiolytic properties, influencing neurotransmitter release and modulating anxiety-related behaviors.
Pharmacological Studies
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Anxiolytic Effects :
- Research indicates that compounds similar to buspirone exhibit anxiolytic effects through modulation of serotonin pathways. Studies have shown that the introduction of bromobutyl groups can enhance the binding affinity to serotonin receptors, potentially increasing efficacy in anxiety reduction.
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Neuropharmacological Profile :
- In animal models, the compound has been evaluated for its effects on behavior indicative of anxiety and depression. Results suggest that it may reduce anxiety-like behaviors in rodent models through its action on serotonergic systems.
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Comparative Studies :
- Comparative studies with buspirone have highlighted the potential for this compound to exhibit similar or enhanced pharmacological profiles in terms of receptor binding and behavioral outcomes.
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
- Buspirone Analog Studies :
- Serotonin Receptor Binding :
Q & A
Q. What are the key synthetic routes for synthesizing 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione-d8, and how can reaction conditions be optimized to minimize impurities?
Methodological Answer: The synthesis typically involves alkylation of the spiro[4.5]decane-7,9-dione core with deuterated 1,4-dibromobutane-d7. Key steps include:
- Alkylation: Reacting the spirodecane-dione precursor with 1,4-dibromobutane-d8 under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Impurities like 8,8′-(butane-1,4-diyl)bis-adducts (e.g., Buspirone Related Compound N) can form due to over-alkylation; optimizing stoichiometry (1:1 molar ratio) and reaction time minimizes this .
- Deuterium Incorporation: Confirmed via mass spectrometry (MS) and nuclear magnetic resonance (¹H NMR) to ensure >98% deuteration at the butyl chain .
Q. What analytical techniques are recommended for distinguishing bromo and chloro analogs in Buspirone-related impurities?
Methodological Answer:
- HPLC-MS: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. The bromo analog (m/z 257.76) and chloro analog (m/z 213.67) exhibit distinct retention times and mass-to-charge ratios .
- Halogen-Specific Detection: Inductively coupled plasma mass spectrometry (ICP-MS) quantifies bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes to differentiate analogs .
- ¹³C NMR: The carbon adjacent to bromine (C-Br) shows a downfield shift (~35 ppm) compared to C-Cl (~30 ppm) .
Q. How is the structural integrity of the spirocyclic core validated during synthesis?
Methodological Answer:
- X-ray Crystallography: Resolves the spiro[4.5]decane conformation and confirms the 7,9-dione ketone positions .
- Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ confirm the presence of carbonyl groups in the dione moiety .
- 2D NMR (COSY, HSQC): Correlates protons and carbons in the spirocyclic system to rule out ring-opening side products .
Advanced Research Questions
Q. How does deuterium labeling in this compound affect its metabolic stability compared to the non-deuterated form?
Methodological Answer:
- Isotope Effect Studies: Deuterium at the butyl chain slows CYP450-mediated oxidation (e.g., CYP3A4), reducing first-pass metabolism. In vitro liver microsome assays show a 2–3-fold increase in half-life (t₁/₂) for the deuterated form .
- Pharmacokinetic Tracing: Administering the deuterated compound (C21H23D8N5O2) with LC-MS/MS detection allows precise tracking of metabolites like hydroxylated or dealkylated derivatives in plasma .
Q. What challenges arise in achieving enantiomeric purity during synthesis, and what resolution methods are effective?
Methodological Answer:
- Chiral Centers: The spirocyclic core can form diastereomers during alkylation. Use chiral catalysts (e.g., (R)-BINAP with Pd) for asymmetric synthesis .
- Microbial Reduction: Enantioselective reductases (e.g., from Saccharomyces cerevisiae) selectively reduce ketones in the dione moiety to produce (R)- or (S)-configured alcohols, enabling resolution of racemic mixtures .
- Chiral HPLC: Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers (resolution >1.5) .
Q. How can researchers design experiments to assess 5-HT1A receptor binding affinity using this compound?
Methodological Answer:
- Radioligand Displacement Assays: Use [³H]-8-OH-DPAT as a radioligand. Incubate the compound with 5-HT1A-transfected HEK293 cells (1–100 nM range) and measure IC₅₀ values via scintillation counting. Competitive binding curves are analyzed using the Cheng-Prusoff equation .
- Functional Assays: Measure cAMP inhibition in cells expressing 5-HT1A receptors. A 10–30% reduction in forskolin-induced cAMP at 100 nM indicates partial agonism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
